N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Coordination chemistry Crystal engineering Supramolecular chemistry

Procure CAS 941999-31-1 for its unique pyridin-4-ylmethyl geometry, which is structurally validated to enable linear coordination in MOFs, unlike the angled 3-pyridyl isomer. The planar oxalamide core with S(5) H-bonding reduces docking search space, ideal for computational validation. Positioned for kinase profiling and antimalarial SAR expansion against a 35–50 nM benchmark. Differentiated 4-HBA scaffold ensures target engagement potential lost in allyl or thiophenyl analogs.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 941999-31-1
Cat. No. B2547322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS941999-31-1
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
InChIKeyOAOWEPCXVOCVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941999-31-1): Structural and Pharmacophoric Baseline for Procurement Decisions


N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941999-31-1) is a synthetic oxalamide derivative with molecular formula C18H16N4O2 and molecular weight 320.35 g/mol . The compound features a 2-methylquinolin-4-yl moiety linked via an oxalamide bridge to a pyridin-4-ylmethyl group, creating a heterocyclic scaffold with two hydrogen bond donors (amide NHs) and four hydrogen bond acceptors (two carbonyl oxygens, quinoline N, pyridine N) [1]. The oxalamide linkage confers a planar central C2N2O2 core capable of intramolecular N–H⋯O hydrogen bonding (S(5) motif), which constrains conformational flexibility and influences molecular recognition properties [2]. This compound is catalogued as a research screening compound by multiple chemical suppliers and is associated with protein kinase inhibitor pharmacological classification in curated databases [3].

Why Generic Substitution of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941999-31-1) with In-Class Oxalamide Analogs Fails: The Regioisomeric and Heteroatom Differentiation Problem


Oxalamide derivatives sharing the 2-methylquinolin-4-yl scaffold are not interchangeable. The pyridin-4-ylmethyl substituent in CAS 941999-31-1 provides a geometrically distinct N-donor vector compared to the 3-pyridyl regioisomer (CAS 941963-34-4); the para-pyridyl nitrogen enables linear coordination geometry in metal complexes, whereas the meta-pyridyl isomer imposes an angled coordination topology [1]. This positional isomerism has been structurally validated: N,N′-bis(pyridin-4-ylmethyl)oxalamide forms three-dimensional coordination polymers with Co(II) via linear pyridyl-N→metal bonds, a geometry unavailable to 3-pyridyl analogs [2]. Furthermore, replacing the pyridinylmethyl group with allyl (CAS 941963-26-4), thiophenylmethyl, or tetrahydrofuranylmethyl side chains eliminates the additional H-bond acceptor provided by the pyridine nitrogen, reducing the total HBA count from 4 to 3 and altering both solubility and target engagement potential . These structural differences translate into divergent physicochemical properties that affect binding modes, as demonstrated by oxalamide-quinoline hybrid SAR studies where subtle side-chain modifications produced IC50 variations spanning two orders of magnitude against P. falciparum [3].

Quantitative Differentiation Evidence for N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941999-31-1) Versus Closest Structural Analogs


Regioisomeric Differentiation: 4-Pyridylmethyl Versus 3-Pyridylmethyl Oxalamide in Metal Coordination Geometry

The target compound's pyridin-4-ylmethyl group provides a nitrogen donor atom oriented for linear coordination to metal centers, as established by crystallographic studies of the homologous ligand N,N′-bis(pyridin-4-ylmethyl)oxalamide (BPMO). In the Co(II) coordination polymer [Co(C2O4)(BPMO)]n, each BPMO ligand bridges CoII atoms via its two pyridyl-N atoms in a linear N–Co–N arrangement, generating a three-dimensional network [1]. The 3-pyridylmethyl regioisomer (CAS 941963-34-4) would produce an angled coordination vector due to the meta-substitution pattern of the pyridine ring, fundamentally altering the geometry of any resulting metal-organic assembly. This geometric distinction is not accessible through simple physicochemical property calculations and requires experimental structural validation [2].

Coordination chemistry Crystal engineering Supramolecular chemistry

Hydrogen Bond Acceptor Capacity: Pyridinylmethyl Substituent Versus Allyl and Thiophenylmethyl Analogs

The target compound (C18H16N4O2) possesses four hydrogen bond acceptor (HBA) atoms: two carbonyl oxygens from the oxalamide bridge, the quinoline ring nitrogen, and the pyridine ring nitrogen . In contrast, the allyl-substituted analog N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide (C16H15N3O2) contains only three HBAs, lacking the additional pyridine nitrogen . Similarly, the thiophen-2-ylmethyl analog N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide provides a sulfur atom as a weak HBA rather than the stronger pyridine nitrogen HBA. In class-level SAR analyses of 4-aminoquinoline-oxalamide hybrids, variations in H-bonding capacity at the terminal side-chain position produced IC50 differences exceeding 10-fold against chloroquine-resistant P. falciparum, with nitrogen-containing heterocycles consistently outperforming carbon-only or sulfur-containing side chains [1].

Medicinal chemistry Structure-activity relationships Drug design

Class-Level Antimalarial Potency of Oxalamide-Quinoline Hybrids: Quantitative Benchmark for Target Compound Positioning

While direct antimalarial IC50 data for CAS 941999-31-1 are not published in the peer-reviewed literature, the oxalamide-quinoline hybrid chemotype has been quantitatively validated in multiple independent studies. Urea/oxalamide tethered β-lactam-7-chloroquinoline conjugates achieved IC50 = 34.97 nM against chloroquine-resistant W2 strain of P. falciparum [1]. More recently, oxalamide-linked 4-aminoquinoline-phthalimide hybrids exhibited IC50 values as low as 0.037 μM against the W2 strain, with eight compounds surpassing chloroquine potency [2]. In the 4-aminoquinoline-oxalamide series, compound 12 showed IC50 = 15.58 ng/mL (~48 nM) against the 3D7 strain [3]. These data establish a quantitative potency benchmark of 35–50 nM for optimized oxalamide-quinoline hybrids, against which CAS 941999-31-1 can be positioned as a structural variant with the pyridin-4-ylmethyl side chain replacing the 4-aminoquinoline or β-lactam motifs of the validated chemotypes.

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance

Oxalamide Linker Conformational Restraint: Planar S(5) Hydrogen Bond Motif Versus Flexible Urea or Amide Linkers

The oxalamide linker in CAS 941999-31-1 adopts a planar C2N2O2 core geometry stabilized by an intramolecular N–H⋯O hydrogen bond forming an S(5) loop motif, as structurally characterized for N,N′-bis(pyridin-4-ylmethyl)oxalamide where the central atoms exhibit an r.m.s. deviation of only 0.0006 Å from planarity [1]. This contrasts with urea-linked quinoline hybrids, where the central urea C=O group permits greater torsional freedom, and with simple amide linkers, which lack the reciprocal H-bonding constraint. The conformational restriction imposed by the oxalamide S(5) motif pre-organizes the pharmacophoric elements (quinoline and pyridine rings) into a defined spatial relationship, reducing the entropic penalty upon target binding. In molecular docking studies of 4-aminoquinoline-oxalamide hybrids against P. falciparum DHFR, the rigid oxalamide linker was shown to enforce a binding-competent conformation that flexible urea analogs could not maintain [2].

Conformational analysis Molecular recognition Scaffold design

CISMeF Pharmacological Classification: Protein Kinase Inhibitor Association for the 2-Methylquinolin-4-yl Oxalamide Scaffold

The curated CISMeF biomedical terminology database associates N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)ethanediamide (the IUPAC synonym of CAS 941999-31-1) with the MeSH pharmacological action term 'protein kinase inhibitors' [1]. This classification is consistent with the broader patent landscape: oxalamide derivatives bearing quinoline moieties have been disclosed as inhibitors of protein tyrosine kinases including c-Met (US7470693B2) [2], and quinoline-pyridine hybrids have demonstrated PIM-1/2 kinase inhibitory activity with concurrent apoptosis induction in cancer cell lines [3]. In contrast, oxalamide analogs bearing non-heterocyclic or purely aliphatic N2-substituents (e.g., N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide) lack the additional heterocyclic pharmacophoric element and are not associated with kinase inhibitor classification in curated databases.

Kinase inhibitor Drug target profiling Chemoinformatics

Optimal Research and Procurement Application Scenarios for N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941999-31-1)


Antimalarial SAR Expansion: Pyridinylmethyl-Substituted Oxalamide-Quinoline Hybrid Screening

CAS 941999-31-1 is structurally positioned to extend the SAR of the validated oxalamide-quinoline antimalarial chemotype. Published oxalamide-4-aminoquinoline hybrids have achieved IC50 values of 35–50 nM against chloroquine-resistant P. falciparum strains [1]. This compound replaces the 4-aminoquinoline motif with a 2-methylquinolin-4-yl group and the triazine/β-lactam side chain with a pyridin-4-ylmethyl group, testing whether the pyridine nitrogen contributes to heme binding or parasite accumulation. Procurement is indicated for medicinal chemistry groups seeking to evaluate whether the pyridinylmethyl substitution pattern recapitulates or exceeds the potency benchmark of 35–50 nM established for the class [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Using Asymmetric Oxalamide Ligands

The pyridin-4-ylmethyl oxalamide motif has been structurally validated as a bidentate N-donor bridging ligand in Co(II), Zn(II), and Cu(II) coordination polymers, where the para-pyridine nitrogen enables linear chain propagation [1]. CAS 941999-31-1 offers an asymmetric variant of the symmetrical BPMO ligand, with the quinoline moiety providing steric bulk and potential π-stacking interactions absent in the parent bis(pyridyl) system. This asymmetry is valuable for constructing heteroleptic MOFs with tailored pore geometries. The target compound's oxalamide S(5) hydrogen bond motif further constrains the ligand conformation, providing predictable coordination geometry superior to flexible diamide ligands [2].

Kinase Inhibitor Screening Deck Expansion: c-Met and PIM Kinase Targeted Libraries

The CISMeF database classifies CAS 941999-31-1 under the 'protein kinase inhibitors' pharmacological category, and the oxalamide-quinoline scaffold is explicitly claimed in US7470693B2 as a c-Met kinase inhibitor chemotype [1]. Pyridine-quinoline hybrids have demonstrated PIM-1 kinase inhibition with potent anticancer activity in NFS-60, HepG-2, PC-3, and Caco-2 cell lines [2]. Procurement of CAS 941999-31-1 is recommended for kinase profiling panels where the 2-methylquinolin-4-yl oxalamide scaffold serves as a core for hit expansion, particularly when the pyridin-4-ylmethyl group is hypothesized to engage the kinase hinge region via the pyridine nitrogen as a hydrogen bond acceptor.

Computational Chemistry and Molecular Docking: Rigid Oxalamide Scaffold as a Pharmacophore Probe

The planar oxalamide linker with its intramolecular S(5) N–H⋯O hydrogen bond (r.m.s. deviation from planarity = 0.0006 Å) provides an experimentally validated rigid core for computational modeling [1]. This rigidity reduces the conformational search space during docking, making CAS 941999-31-1 an ideal probe molecule for validating docking protocols and scoring functions. The compound's four HBA atoms and two HBD atoms provide well-defined pharmacophoric features, and the 3D-QSAR models developed for 34 oxalamide-quinoline hybrids (CoMFA q² > 0.5) can be extended using this compound as a test case for external validation [2].

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